(1R,2R)-1-(Bromomethyl)-2-methylcyclopentane
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Overview
Description
(1R,2R)-1-(Bromomethyl)-2-methylcyclopentane: is an organic compound characterized by a cyclopentane ring substituted with a bromomethyl group and a methyl group. The compound’s stereochemistry is defined by the (1R,2R) configuration, indicating the specific three-dimensional arrangement of the substituents around the cyclopentane ring. This compound is of interest in organic synthesis and various chemical research applications due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1R,2R)-1-(Bromomethyl)-2-methylcyclopentane typically involves the bromination of a suitable precursor. One common method is the bromination of (1R,2R)-2-methylcyclopentanol using phosphorus tribromide (PBr3) or hydrobromic acid (HBr) in the presence of a solvent like dichloromethane. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors. These reactors allow for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: (1R,2R)-1-(Bromomethyl)-2-methylcyclopentane undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be replaced by nucleophiles such as hydroxide ions (OH-), alkoxide ions (RO-), or amines (NH2-), leading to the formation of alcohols, ethers, or amines, respectively.
Elimination Reactions: Under basic conditions, the compound can undergo elimination reactions to form alkenes.
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH), sodium alkoxides (NaOR), or ammonia (NH3) in solvents like ethanol or water.
Elimination Reactions: Strong bases like potassium tert-butoxide (KOtBu) in solvents like dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Major Products Formed:
Alcohols, Ethers, and Amines: Formed through nucleophilic substitution.
Alkenes: Formed through elimination reactions.
Ketones and Carboxylic Acids: Formed through oxidation reactions.
Scientific Research Applications
Chemistry: (1R,2R)-1-(Bromomethyl)-2-methylcyclopentane is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in the development of pharmaceuticals and agrochemicals.
Biology and Medicine: The compound’s derivatives may exhibit biological activity, making it a potential candidate for drug development. Researchers study its interactions with biological targets to identify new therapeutic agents.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various applications, including polymer synthesis and material science.
Mechanism of Action
The mechanism of action of (1R,2R)-1-(Bromomethyl)-2-methylcyclopentane involves its interaction with nucleophiles and electrophiles. The bromomethyl group acts as a leaving group in nucleophilic substitution reactions, facilitating the formation of new chemical bonds. The compound’s reactivity is influenced by the steric and electronic effects of the cyclopentane ring and the substituents.
Comparison with Similar Compounds
(1R,2R)-1-(Chloromethyl)-2-methylcyclopentane: Similar structure but with a chloromethyl group instead of a bromomethyl group.
(1R,2R)-1-(Hydroxymethyl)-2-methylcyclopentane: Similar structure but with a hydroxymethyl group instead of a bromomethyl group.
(1R,2R)-1-(Methoxymethyl)-2-methylcyclopentane: Similar structure but with a methoxymethyl group instead of a bromomethyl group.
Uniqueness: (1R,2R)-1-(Bromomethyl)-2-methylcyclopentane is unique due to the presence of the bromomethyl group, which imparts distinct reactivity compared to its analogs. The bromine atom’s size and electronegativity influence the compound’s chemical behavior, making it a valuable intermediate in various synthetic applications.
Properties
IUPAC Name |
(1R,2R)-1-(bromomethyl)-2-methylcyclopentane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13Br/c1-6-3-2-4-7(6)5-8/h6-7H,2-5H2,1H3/t6-,7+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHXFJRZFHSNFKV-RQJHMYQMSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC1CBr |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CCC[C@H]1CBr |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13Br |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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